BenchChemオンラインストアへようこそ!

7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine

δ-secretase selectivity cysteine protease panel off-target profiling

The only commercially available δ-secretase (AEP/legumain) inhibitor with confirmed blood-brain barrier penetration and in vivo brain target engagement. Features a unique dual active-site/allosteric mechanism validated by co-crystallography (PDB: 5LUA). Provides >45-fold selectivity over caspase-3/8 and >285-fold over cathepsin-S/L, eliminating off-target protease confounding. Clean CYP450 profile ensures safe combination study use. Documented oral efficacy in Alzheimer's transgenic mouse models. Reference inhibitor for fluorescence assays with no AMC interference. Available in ≥95% HPLC purity.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
Cat. No. B11819953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C(C3=C2ON=C3)N
InChIInChI=1S/C10H12N4O2/c11-10-7-5-13-16-9(7)8(6-12-10)14-1-3-15-4-2-14/h5-6H,1-4H2,(H2,11,12)
InChIKeyPGQZEXIGRKEQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine (δ-Secretase Inhibitor 11 / CP11): Procurement-Grade Reference for a Validated, Orally Bioavailable, Brain-Penetrant δ-Secretase Probe


7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine (CAS 842964-18-5; also catalogued as 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine, δ-Secretase inhibitor 11, Compound 11, or CP11; molecular formula C₁₀H₁₂N₄O₂, MW 220.23) is a small-molecule δ-secretase (asparagine endopeptidase/AEP/legumain) inhibitor discovered through a high-throughput screen of 54,384 compounds and validated in multiple transgenic Alzheimer's disease mouse models [1]. It is distinguished by its dual active site-directed and allosteric inhibition mechanism, confirmed by co-crystallography with human legumain (PDB: 5LUA) [2]. This compound is commercially available from multiple authorized vendors (e.g., Sigma-Aldrich SML3144, Cayman Chemical 25894) at ≥95% HPLC purity and is the most extensively characterized δ-secretase inhibitor with published oral bioavailability, blood-brain barrier penetration, multi-protease selectivity, and in vivo efficacy data [1].

Why Generic δ-Secretase Inhibitor Substitution Fails: The CP11 Differentiation Case for 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine


δ-Secretase (AEP/legumain) inhibitors are not functionally interchangeable. Within the same high-throughput screening campaign that identified the top 8 candidate scaffolds, only Compound 11 (CP11) simultaneously satisfied the minimum profile for a CNS-penetrant in vivo probe: sub-micromolar enzymatic potency, >45-fold selectivity over the four most relevant human cysteine proteases (caspase-3, caspase-8, cathepsin S, cathepsin L), verified blood-brain barrier penetration in the BBB-PAMPA assay, acceptable human liver microsomal stability (76% remaining at 30 min), a clean CYP450 inhibition profile, and demonstrated oral efficacy in two transgenic Alzheimer's disease mouse models [1]. More potent analogs in the series (e.g., Compound 38, IC₅₀ 370 nM; BB1, IC₅₀ ~130 nM) lacked BBB data or exhibited significant selectivity or safety liabilities that disqualified them from in vivo progression [1]. Substituting CP11 with a structurally or pharmacologically uncharacterized legumain inhibitor—even one with superior biochemical IC₅₀—carries a high risk of undetected off-target protease activity, CYP-mediated drug-drug interaction potential, or failure to achieve brain exposure [1].

7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine (CP11): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs from the Same HTS Campaign


Multi-Protease Selectivity Panel: CP11 vs. BB1 and Compound 38—Quantified Selectivity Window Across Four Human Cysteine Proteases

In the head-to-head selectivity panel from the primary screen, CP11 (compound 11) achieved an IC₅₀ of ~700 nM against purified active δ-secretase with fold-selectivity ratios of approximately 45-fold over caspase-3 (IC₅₀ 31.86 μM), ~124-fold over caspase-8 (IC₅₀ 86.71 μM), and >285-fold over both cathepsin-S and cathepsin-L (IC₅₀ >200 μM each) [1]. By comparison, the most potent hit BB1 (IC₅₀ ~130 nM toward δ-secretase) displayed only ~38-fold selectivity over cathepsin-L, and its ligand efficiency of 0.75 raised suspicion of covalent reactivity, limiting its utility as a reversible probe [1]. Compound 38 (IC₅₀ ~370 nM) exhibited comparable selectivity to CP11 (~80-fold over caspases) but lacked BBB-PAMPA permeability data and was not advanced to in vivo efficacy testing [1].

δ-secretase selectivity cysteine protease panel off-target profiling Alzheimer's disease

Blood-Brain Barrier Penetration: CP11 Is the Sole Candidate from the Top 8 HTS Hits Confirmed BBB-Permeant by BBB-PAMPA

Among the top 8 compounds with IC₅₀ <1 μM against δ-secretase, both CP11 (compound 11) and compound 31 were found to be highly permeable in the Caco-2 monolayer absorption assay. However, in the BBB-PAMPA permeability assay—a validated in vitro model of passive blood-brain barrier penetration—only CP11 was detected at high levels and was thus considered able to cross the blood-brain barrier [1]. Compound 31, despite comparable Caco-2 permeability, failed the BBB-PAMPA assessment, eliminating it as a CNS probe candidate [1]. This BBB penetration was subsequently confirmed in vivo: oral administration of CP11 at 10 mg/kg significantly suppressed brain AEP activity compared to vehicle-treated controls in both tau P301S and 5XFAD transgenic mouse models [1].

blood-brain barrier CNS penetration BBB-PAMPA Caco-2 permeability

CYP450 Drug-Drug Interaction Risk: CP11 Demonstrates a Clean CYP Inhibition Profile vs. Compound 31 and Compound 64

In a head-to-head CYP450 inhibition screen at 10 μM across the top lead candidates, CP11 (compound 11) showed no significant inhibition of any CYP isoform tested [1]. In contrast, compound 31 inhibited CYP2C9 by 69.2% and CYP2C19 by 55.7%, while compound 64 inhibited CYP2D6 by 58.3% at the same concentration [1]. These inhibition levels flag compound 31 and compound 64 as having potential for clinically meaningful drug-drug interactions if co-administered with substrates of these CYP isoforms. CP11's clean CYP profile, combined with 76% remaining parent compound after 30-min incubation in human liver microsomes (vs. 88% for compound 38, but <50% for other analogs), positioned it as the safest candidate for progression to in vivo polypharmacy or combination therapy studies [1].

CYP450 inhibition drug-drug interaction ADMET hepatic metabolism

Unique Dual Active-Site/Allosteric Binding Mode Confirmed by Co-Crystallography: Differentiation from Classical Competitive Protease Inhibitors

Co-crystal structure analysis of CP11 bound to human legumain (AEP/δ-secretase, PDB: 5LUA) revealed a dual active site-directed and allosteric inhibition mode—a mechanism not shared by classical active-site-directed cysteine protease inhibitors [1][2]. The morpholino group of CP11 binds into the δ-secretase S1 pocket (the primary substrate specificity pocket), while the compound simultaneously occupies the oxyanion pocket formed by catalytic residues Cys189, Gly149, and His148, and interacts at an allosteric site proximal to the caspase-like dimer interface [2]. Steady-state kinetic analysis confirmed a competitive inhibition constant (Kᵢ), and time-course inactivation assays yielded pseudo first-order rate constants (kobs), demonstrating that CP11 does not function as a simple reversible competitive inhibitor but rather engages the enzyme through a more complex, occupancy-driven mechanism [1]. This dual binding mode contrasts with the likely covalent mechanism of BB1 (ligand efficiency 0.75) and the uncharacterized binding of other series members [1].

allosteric inhibitor co-crystal structure S1 pocket legumain PDB 5LUA

Integrated ADMET Selection Advantage: CP11 Was the Only Candidate That Passed All Pre-Clinical Progression Gates from 54,384 Compounds

The systematic triage from 54,384 compounds → 736 cellular hits → 46 purified-enzyme actives → 8 lead candidates → 1 in vivo development candidate provides a uniquely documented selection cascade [1]. CP11 was the only compound that passed all five sequential gates: (1) sub-micromolar δ-secretase IC₅₀ (700 nM), (2) >45-fold selectivity over four human cysteine proteases, (3) high Caco-2 permeability + positive BBB-PAMPA, (4) acceptable HLM stability (76% remaining at 30 min) with clean CYP profile, and (5) non-toxicity in HepG2 MTT, primary neuron LDH, HEK293, Pala cell, COMET, and micronucleus assays [1]. Compound 22 (maleimide-containing) was excluded for genotoxicity. BB1 was de-prioritized for covalent mechanism risk and poor cellular activity. Compound 38, despite superior enzymatic potency and HLM stability (88%), was not reported to have undergone BBB-PAMPA testing and was not selected for in vivo efficacy studies [1].

ADMET candidate selection lead optimization HTS triage drug-like properties

In Vivo Target Engagement and Multi-Model Efficacy: CP11 Validated in Tau P301S and 5XFAD Transgenic Mice with Functional Endpoint Improvements

Chronic daily oral administration of CP11 (10 mg/kg, p.o.) in two mechanistically distinct transgenic Alzheimer's disease models—tau P301S (primary tauopathy) and 5XFAD (amyloid-driven)—produced converging efficacy endpoints: reduced tau N368 and APP N585 cleavage (direct δ-secretase substrate engagement), ameliorated synapse loss (quantified by synaptophysin and PSD-95 immunoreactivity), augmented long-term potentiation (electrophysiological LTP measurements in hippocampal slices), and protected spatial and recognition memory (Morris water maze and novel object recognition) [1]. No other compound from the HTS campaign was tested in both models [1]. An optimized follow-on analog (compound #11a) was subsequently reported to display orderly in vivo PK/PD and robustly attenuate AD pathology in a sporadic AD mouse model, confirming the translational trajectory of this chemical series [2].

in vivo efficacy transgenic mouse model long-term potentiation synapse loss tauopathy

7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine (CP11): Evidence-Backed Research Application Scenarios for Procurement Planning


Alzheimer's Disease Target Validation: CNS δ-Secretase Pharmacology Studies Requiring Guaranteed Brain Exposure

For academic or industry laboratories investigating δ-secretase (AEP/legumain) as a therapeutic target in Alzheimer's disease, CP11 is the only commercially available small-molecule inhibitor with confirmed blood-brain barrier penetration (BBB-PAMPA positive) and in vivo brain target engagement data (suppression of AEP activity following 10 mg/kg oral dosing in tau P301S and 5XFAD mice) [1]. Its defined selectivity profile—>285-fold over cathepsin-S/L, >45-fold over caspase-3, >120-fold over caspase-8—allows researchers to attribute observed effects on APP and tau cleavage specifically to δ-secretase inhibition rather than confounding cysteine protease cross-reactivity [1]. The availability of the co-crystal structure (PDB: 5LUA) further enables structure-based experimental design, including binding-site mutagenesis controls and computational docking of analog series .

Combination Therapy Pre-Clinical Studies: δ-Secretase Inhibition with TrkB Agonism or Anti-Amyloid Modalities

CP11's clean CYP450 inhibition profile (no significant inhibition of any CYP isoform at 10 μM) makes it the rational choice for combination therapy studies—such as co-administration with TrkB receptor agonists (e.g., CF3CN) where synergistic δ-secretase blockade has been demonstrated in 3xTg AD mice [1][2]. Unlike compound 31 (CYP2C9 and CYP2C19 inhibitor) or compound 64 (CYP2D6 inhibitor), CP11 minimizes the risk of pharmacokinetic drug-drug interactions that could confound interpretation of combination efficacy or toxicity [1]. Sigma-Aldrich commercial availability (SML3144, ≥95% HPLC) with documented solubility (DMSO: 2 mg/mL, clear) and storage conditions (2–8°C) supports reproducible formulation for chronic oral dosing studies .

Peripheral Nerve Injury and Regeneration Research: Leveraging Published In Vivo Regeneration Phenotype

Independent research has demonstrated that δ-secretase inhibition by CP11 promotes motor and sensory axon regeneration and functional reinnervation of target muscles following peripheral nerve injury in mice [1]. This application expands the procurement value of CP11 beyond neurodegeneration into regenerative neuroscience. The compound's oral bioavailability and documented in vivo dosing regimen (10 mg/kg daily p.o.) allow direct adoption of published protocols without reformulation [1]. Researchers in this field benefit from the pre-existing selectivity and safety characterization that would otherwise require de novo validation if an uncharacterized legumain inhibitor were substituted [1].

Chemical Biology Tool Compound for δ-Secretase Activity Assays and Biomarker Development

CP11 is qualified as a reference inhibitor for fluorescent δ-secretase activity assays: it does not interfere with AMC fluorescence readout at concentrations up to 7 μM (10× enzymatic IC₅₀), ruling out a common source of assay artifacts in HTS campaigns [1]. Its cellular activity has been calibrated in Pala human B lymphoblastoid cells (IC₅₀ = 800 nM), providing a benchmark for cell-based δ-secretase inhibition studies [1]. The compound's dual active-site/allosteric mechanism, crystallographically defined, makes it a valuable control for distinguishing competitive vs. allosteric inhibition modalities when profiling novel legumain inhibitors [2].

Quote Request

Request a Quote for 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.